Z-Glu(OtBu)-OH.DCHA

Vue d'ensemble

Description

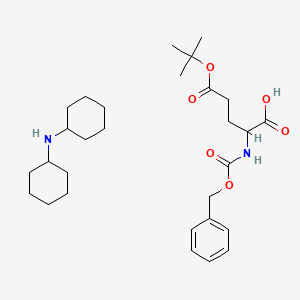

Z-Glu(OtBu)-OH.DCHA, also known as N-benzyloxycarbonyl-L-glutamic acid γ-tert-butyl ester dicyclohexylamine salt, is a derivative of glutamic acid. This compound is primarily used in peptide synthesis as a protecting group for the carboxyl group of glutamic acid. Its chemical formula is C19H25NO6 and it has a molecular weight of 367.40 g/mol .

Méthodes De Préparation

The preparation of Z-Glu(OtBu)-OH.DCHA typically involves the esterification of glutamic acid with benzyl alcohol and tert-butyl alcohol. The process includes the following steps:

Esterification Reaction: Glutamic acid is mixed with benzyl alcohol and tert-butyl alcohol in a suitable solvent.

Purification: After the reaction, the product is purified through filtration or extraction to obtain this compound in its pure form.

Analyse Des Réactions Chimiques

Z-Glu(OtBu)-OH.DCHA undergoes various chemical reactions, including:

Substitution Reactions: It can react with amino and carboxyl groups in amino acids and biomolecules, making it useful as a protecting group in organic synthesis.

Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Deprotection: The benzyloxycarbonyl (Cbz) group can be removed through hydrogenolysis using palladium on carbon (Pd/C) as a catalyst.

Common reagents used in these reactions include DCC, EDC, and Pd/C. The major products formed from these reactions are the deprotected amino acids and peptides .

Applications De Recherche Scientifique

Peptide Synthesis

Solid-Phase Peptide Synthesis (SPPS) :

- Z-Glu(OtBu)-OH.DCHA is utilized as a building block in SPPS, allowing for the efficient assembly of peptides. The protected glutamic acid can be incorporated into peptide chains while maintaining stability during synthesis.

- Its use in SPPS has been documented to enhance yields and purities of synthesized peptides, particularly when used in conjunction with other amino acids .

Case Study :

- A study demonstrated the successful incorporation of this compound into a series of tetrapeptides, leading to compounds with mixed pharmacological activities at melanocortin receptors. The peptides were purified using reverse-phase high-performance liquid chromatography (RP-HPLC), showcasing the effectiveness of this compound in producing bioactive peptides .

Drug Development

Pharmacological Applications :

- The compound has been explored for its role in developing melanocortin receptor agonists, which have implications in treating obesity and other metabolic disorders. Its structural properties allow for modifications that can enhance receptor selectivity and activity.

- The use of this compound as a precursor in the synthesis of more complex drug molecules has been noted, particularly in creating derivatives that exhibit improved pharmacokinetic profiles .

Case Study :

- Research involving the design and synthesis of tetrapeptides containing this compound showed promising results in receptor binding assays, indicating its potential as a lead compound for further drug development .

Biochemical Research

Enzyme Inhibition Studies :

- This compound has been employed as a substrate or inhibitor in enzyme studies, particularly those involving glutamate-related pathways. Its ability to mimic natural substrates allows researchers to investigate enzyme kinetics and mechanisms effectively.

Case Study :

- Investigations into the inhibition of certain enzymes by this compound have provided insights into metabolic pathways involving glutamate, highlighting its utility in biochemical research .

Mécanisme D'action

The primary mechanism of action of Z-Glu(OtBu)-OH.DCHA involves its role as a protecting group. It protects the carboxyl group of glutamic acid during peptide synthesis, preventing unwanted reactions. The benzyloxycarbonyl group can be selectively removed under specific conditions, allowing for the controlled synthesis of peptides .

Comparaison Avec Des Composés Similaires

Z-Glu(OtBu)-OH.DCHA is similar to other glutamic acid derivatives such as:

Fmoc-Glu(OtBu)-OH: This compound uses the fluorenylmethyloxycarbonyl (Fmoc) group as a protecting group instead of the benzyloxycarbonyl group.

Boc-Glu(OtBu)-OH: This compound uses the tert-butyloxycarbonyl (Boc) group as a protecting group.

Compared to these compounds, this compound offers unique advantages in terms of stability and ease of removal of the protecting group .

Activité Biologique

Z-Glu(OtBu)-OH.DCHA, a derivative of glutamic acid, has garnered attention in various biochemical studies due to its potential biological activities. This article delves into the compound's synthesis, biological properties, and applications in research, supported by data tables and case studies.

Compound Overview

- Chemical Name : this compound

- CAS Number : 3967-21-3

- Molecular Formula : C₁₃H₁₅N₁O₆

- Molecular Weight : 281.261 g/mol

Synthesis and Preparation

This compound is synthesized through a series of chemical reactions involving protected amino acids. The compound is typically prepared as follows:

- Starting Materials : Protected glutamic acid derivatives (e.g., Z-Glu) are coupled with other amino acids using standard peptide coupling methods.

- Deprotection Steps : Catalytic hydrogenation is employed to remove protecting groups, yielding the final product.

The following table summarizes the preparation of stock solutions for this compound:

| Concentration | Volume for 1 mg | Volume for 5 mg | Volume for 10 mg |

|---|---|---|---|

| 1 mM | 1.9279 mL | 9.6397 mL | 19.2793 mL |

| 5 mM | 0.3856 mL | 1.9279 mL | 3.8559 mL |

| 10 mM | 0.1928 mL | 0.964 mL | 1.9279 mL |

This compound exhibits biological activity primarily through its interaction with neurotransmitter systems, particularly as a modulator of glutamate receptors. Glutamate is a key neurotransmitter involved in synaptic plasticity and cognitive functions, and derivatives like Z-Glu can influence these pathways.

Case Studies

- Neurotransmitter Modulation : A study demonstrated that this compound enhances synaptic transmission in hippocampal slices, suggesting its role as a positive modulator of NMDA receptors .

- Antioxidant Properties : Research indicated that the compound possesses antioxidant capabilities, reducing oxidative stress in neuronal cells exposed to neurotoxic agents .

- Peptide Synthesis Applications : this compound has been utilized in synthesizing bioactive peptides, including those involved in immune response modulation .

Research Findings

Recent studies have highlighted various aspects of this compound's biological activity:

- Neuroprotective Effects : In vitro assays showed that the compound protects against glutamate-induced excitotoxicity in neuronal cultures.

- Cytotoxicity Studies : Evaluations on cancer cell lines revealed that this compound does not exhibit significant cytotoxic effects at therapeutic concentrations, making it a promising candidate for further research .

Propriétés

Numéro CAS |

3967-21-3 |

|---|---|

Formule moléculaire |

C29H46N2O6 |

Poids moléculaire |

518.7 g/mol |

Nom IUPAC |

N-cyclohexylcyclohexanamine;(2S)-5-[(2-methylpropan-2-yl)oxy]-5-oxo-2-(phenylmethoxycarbonylamino)pentanoic acid |

InChI |

InChI=1S/C17H23NO6.C12H23N/c1-17(2,3)24-14(19)10-9-13(15(20)21)18-16(22)23-11-12-7-5-4-6-8-12;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h4-8,13H,9-11H2,1-3H3,(H,18,22)(H,20,21);11-13H,1-10H2/t13-;/m0./s1 |

Clé InChI |

TZJOIDXKFOTKCW-ZOWNYOTGSA-N |

SMILES |

CC(C)(C)OC(=O)CCC(C(=O)O)NC(=O)OCC1=CC=CC=C1.C1CCC(CC1)NC2CCCCC2 |

SMILES isomérique |

CC(C)(C)OC(=O)CC[C@@H](C(=O)O)NC(=O)OCC1=CC=CC=C1.C1CCC(CC1)NC2CCCCC2 |

SMILES canonique |

CC(C)(C)OC(=O)CCC(C(=O)O)NC(=O)OCC1=CC=CC=C1.C1CCC(CC1)NC2CCCCC2 |

Key on ui other cas no. |

3967-21-3 |

Séquence |

X |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.